Zinc (acetate dihydrate)

Description

Role as a Versatile Precursor in Materials Science and Chemical Synthesis

Zinc acetate (B1210297) dihydrate is highly valued as a versatile and accessible precursor for the synthesis of a wide array of advanced materials and for its catalytic activity in numerous chemical reactions. americanelements.commultichemexports.comresearchgate.net Its utility stems from its stability, solubility in water and alcohols, and its predictable decomposition and reactivity. annexechem.comsigmaaldrich.com

In materials science, it is a preferred starting material for producing zinc-based nanomaterials. sigmaaldrich.com Notably, it is extensively used in the synthesis of zinc oxide (ZnO) nanoparticles through various methods, including hydrothermal synthesis, precipitation, and thermal decomposition. nih.govekb.egnih.gov Research has shown that the choice of precursor significantly impacts the properties of the resulting ZnO nanoparticles; those derived from zinc acetate dihydrate often exhibit enhanced photocatalytic and biological activity, which is attributed to smaller crystalline size and increased surface area. nih.gov For instance, ZnO nanoparticles can be synthesized via a precipitation method by reacting an aqueous solution of zinc acetate dihydrate with sodium hydroxide (B78521) (NaOH). nih.gov The direct thermal decomposition of zinc acetate dihydrate is another straightforward route to produce nanocrystalline ZnO powders. scientific.net

Another significant application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage and separation. Zinc acetate dihydrate serves as a key zinc source for creating various MOFs, such as MOF-2 and MOF-5. scispace.comberkeley.edu Its use can be more advantageous than other zinc salts like chlorides or nitrates because the acetate anion's solubility properties can facilitate the desired precipitation process for MOF formation at room temperature, which is a more sustainable and energy-efficient method compared to traditional solvothermal techniques. scispace.comberkeley.edu

Table 1: Synthesis of Materials Using Zinc Acetate Dihydrate as a Precursor

| Material Synthesized | Synthesis Method | Key Reactants/Conditions | Research Finding | Citation |

|---|---|---|---|---|

| Zinc Oxide (ZnO) Nanoparticles | Hydrothermal | NaOH, varying temperatures (100-135°C) | A straightforward method to produce ZnO nanoparticles. | ekb.eg |

| Zinc Oxide (ZnO) Nanoparticles | Precipitation | Sodium hydroxide (NaOH), distilled water | The choice of precursor impacts final properties; zinc acetate yielded the most bioactive and photocatalytically active nanoparticles in a comparative study. | nih.gov |

| Metal-Organic Framework (MOF-2) | Room Temperature Precipitation | 1,4-benzenedicarboxylic acid, DMF, water | Successful synthesis of high-quality MOF-2 under sustainable conditions, avoiding high temperatures. | scispace.com |

| Metal-Organic Framework (MOF-5) | Room Temperature Stirring | Terephthalic acid, N,N-dimethylformamide (DMF) | Rapid precipitation of pure MOF-5 was achieved, demonstrating a significant advantage of room temperature synthesis. | berkeley.edu |

| Zinc Selenide (ZnSe) | Hydrothermal | Selenium (Se), ethylenediaminetetraacetic acid | The concentration of zinc acetate dihydrate influences the optical properties of the resulting ZnSe semiconductor. | chalcogen.ro |

Beyond materials synthesis, zinc acetate dihydrate is an effective catalyst in organic synthesis. researchgate.netacgpubs.orgresearchgate.net As an accessible and environmentally friendly Lewis acid, it catalyzes a range of reactions, including the synthesis of propargylamines and 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.orggoogle.com In these processes, the zinc ion coordinates with reactants, activating them for subsequent transformations. acgpubs.org For example, it has been used to catalyze the condensation reaction between an aldehyde and a ketone to produce α,β-unsaturated ketones. rjpbcs.com Its catalytic efficiency allows for smoother, more sustainable production processes in various industrial applications, such as the manufacturing of polyesters. annexechem.com

Table 2: Catalytic Applications of Zinc Acetate Dihydrate in Organic Synthesis

| Reaction Type | Reactants | Product | Key Feature of Catalysis | Citation |

|---|---|---|---|---|

| One-pot, three-component coupling | Aldehyde, amine, alkyne | Propargylamines | Inexpensive and readily available catalyst enabling high yields without a co-catalyst or base. | google.com |

| Condensation/Cyclization | Substituted carbonyl compounds, anthranilamide | 2,3-dihydroquinazolin-4(1H)-ones | Environmentally friendly Lewis acid catalyst providing good product yields under reflux conditions. | acgpubs.org |

| Aldol Condensation | Aldehyde, ketone | α,β-unsaturated ketones | An effective catalyst for the formation of carbon-carbon bonds in ketone synthesis. | rjpbcs.com |

Properties

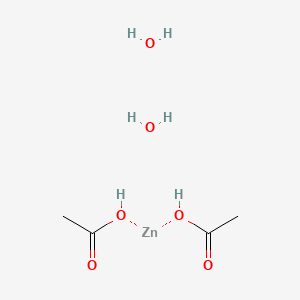

Molecular Formula |

C4H12O6Zn |

|---|---|

Molecular Weight |

221.5 g/mol |

IUPAC Name |

acetic acid;zinc;dihydrate |

InChI |

InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2; |

InChI Key |

XOPBGQMRHYOLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.[Zn] |

Origin of Product |

United States |

Ii. Synthesis Methodologies and Precursor Chemistry Utilizing Zinc Acetate Dihydrate

Sol-Gel Synthesis Routes for Zinc-Based Materials

The sol-gel process is a versatile and cost-effective method for producing high-purity and homogenous zinc oxide materials. physics.gov.azaip.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Zinc acetate (B1210297) dihydrate is a commonly used precursor in this method due to its accessibility and straightforward chemistry. physics.gov.az

Synthesis of Zinc Oxide Nanoparticles

The synthesis of zinc oxide (ZnO) nanoparticles via the sol-gel method using zinc acetate dihydrate is a widely researched area. The process typically involves dissolving zinc acetate dihydrate in a solvent, followed by the addition of a stabilizing agent and a base to control the hydrolysis and condensation reactions that lead to the formation of ZnO nanoparticles. aip.orgcore.ac.uk

The choice of solvent and the pH of the reaction medium are critical parameters that significantly influence the morphology and size of the synthesized ZnO nanoparticles. ulisboa.pt Different solvents, such as deionized water, ethanol (B145695), methanol (B129727), and diethylene glycol (DEG), have been utilized in the synthesis process. core.ac.uknih.gov

The pH of the solution, often controlled by the addition of a base like sodium hydroxide (B78521) (NaOH) or through the use of a stabilizer like monoethanolamine (MEA), plays a pivotal role. core.ac.ukbibliotekanauki.pl Studies have shown that the formation of ZnO is favored in alkaline conditions. core.ac.ukulisboa.pt For instance, research indicates that the formation of ZnO nanoparticles begins at a pH of 10, with pure ZnO nanoparticles being formed at a pH of 12. core.ac.uk

The morphology of the nanoparticles is also affected by the pH. At acidic and neutral pH levels (e.g., pH 6 and 7), the formation of Zn(OH)₂ sols may occur. core.ac.uk As the pH increases to the alkaline range (e.g., pH 8 and 9), more homogenous and well-structured spherical nanoparticles are observed. core.ac.uk However, at even higher pH values (above 9), the particle size has been found to decrease. core.ac.uk In contrast, some studies have reported an increase in particle size with increasing pH, suggesting that the relationship is complex and can be influenced by other reaction conditions. core.ac.uk

Table 1: Effect of pH on ZnO Nanoparticle Properties

| pH | Resulting Morphology | Average Particle Size (nm) | Reference |

|---|---|---|---|

| 3 | - | ~70 | core.ac.uk |

| 5 | - | ~100 | core.ac.uk |

| 7 | Incomplete ZnO formation | 1.3 | core.ac.uk |

| 8 | Homogenous nanostructures | - | core.ac.uk |

| 9 | Homogenous nanostructures, largest crystallite size | - | core.ac.uk |

| 10 | Beginning of ZnO formation | - | core.ac.uk |

| 11 | Smallest crystallite size | ~200 | core.ac.uk |

| 12 | Pure ZnO nanoparticles | 73.8 | core.ac.uk |

Precise control over the particle size and morphology of ZnO nanoparticles is essential for their application in various fields. Besides the solvent and pH, other factors such as precursor concentration and the use of surfactants can be manipulated to achieve desired characteristics. ulisboa.ptd-nb.info

Research has demonstrated that decreasing the precursor concentration can lead to an increase in the diameter of the nanoparticles. ulisboa.pt The concentration ratio of reactants, such as zinc acetate dihydrate to sodium hydroxide, also plays a significant role. d-nb.info Increasing this ratio has been shown to increase the average size of the prepared nanoparticles. d-nb.info

The morphology of ZnO nanoparticles can range from spherical and rod-like to more complex structures like flowers and sheets. aip.orgbiointerfaceresearch.comrsc.org The use of different solvents can influence the final shape; for example, nanoparticles have been found to be larger when water is used as a solvent compared to methanol. ulisboa.pt The addition of surfactants or capping agents like polyethylene (B3416737) glycol (PEG) can also influence the shape of the nanoparticles. koreascience.kr

Reaction conditions such as temperature, reaction time, and stirring rate are crucial in determining the final properties of the ZnO nanoparticles. ulisboa.pt The temperature affects the kinetics of the hydrolysis and condensation reactions, which in turn influences the nucleation and growth of the nanoparticles. nih.govrsc.org

Studies have shown that varying the reaction temperature can lead to different morphologies. rsc.org For instance, one study reported that increasing the temperature resulted in a change from rod-like to polyhedral morphologies. rsc.org Similarly, the duration of the reaction can impact the size and crystallinity of the nanoparticles. nih.govbiointerfaceresearch.com Longer reaction times can lead to an increase in particle size and enhanced crystallinity. physics.gov.azbiointerfaceresearch.com For example, increasing the reaction time from 4 to 9 hours in one study resulted in an increase in both the length and diameter of ZnO nanorods. biointerfaceresearch.com

The stirring of the reaction mixture ensures homogeneity and uniform heat and mass transfer, which is important for producing nanoparticles with a narrow size distribution. The refluxing of the precursor solution at specific temperatures for a set duration is a common practice in the synthesis process. nih.gov

Table 2: Influence of Reaction Time on ZnO Nanoparticle Dimensions

| Reaction Time (hours) | Resulting Morphology | Average Crystallite Size (nm) | Reference |

|---|---|---|---|

| 1.5 - 4.0 min | Spherical nanocrystalline structures | 312-509 | biointerfaceresearch.com |

| 6 min | Nanowires | 1334 (length), 127 (diameter) | biointerfaceresearch.com |

| 4 | Nanorods | 44-51 | biointerfaceresearch.com |

| 6 | Nanorods | 44-51 | biointerfaceresearch.com |

| 9 | Nanorods | 44-51 | biointerfaceresearch.com |

Fabrication of Zinc Oxide Thin Films

Zinc acetate dihydrate is also a key precursor for the fabrication of zinc oxide (ZnO) thin films using sol-gel methods. These films have applications in various optoelectronic devices. bibliotekanauki.plwiley.com The process generally involves preparing a sol from zinc acetate dihydrate, a solvent, and a stabilizer, which is then deposited onto a substrate. bibliotekanauki.plscientific.net

Spin coating is a widely used technique for depositing uniform thin films from a sol-gel solution. scispace.comcinvestav.mx In this method, the precursor solution is dropped onto a substrate which is then rotated at high speed. The centrifugal force spreads the solution evenly across the substrate, and the subsequent evaporation of the solvent leaves a thin film. researchgate.net

The starting materials typically include zinc acetate dihydrate as the precursor, a solvent such as ethanol or 2-methoxyethanol, and a stabilizer like monoethanolamine (MEA). scientific.netscispace.comcinvestav.mx The concentration of the zinc acetate solution is a key parameter that can be controlled. scientific.net

After the spin coating process, the films are typically preheated to evaporate the solvent and remove organic residues, followed by an annealing process at higher temperatures to crystallize the ZnO. scispace.comresearchgate.net The annealing temperature and atmosphere (e.g., air, oxygen, or ozone) significantly influence the structural and optical properties of the resulting ZnO thin films. wiley.compraiseworthyprize.org For instance, annealing at temperatures between 600 to 800 °C in air or oxygen can result in films with a preferential (0002) orientation. wiley.com The use of ozone has been shown to decrease the required processing temperature. wiley.com The thickness of the film can be controlled by repeating the coating and preheating steps multiple times. scispace.com

Sol-Gel Dip Coating Techniques

In a typical sol-gel process for ZnO thin films, zinc acetate dihydrate is dissolved in a solvent, often an alcohol such as ethanol or 2-methoxyethanol, and stabilized with a chelating agent like monoethanolamine (MEA) or diethanolamine (B148213) (DEA). scientific.netnih.gov The substrates, commonly glass or indium tin oxide (ITO) coated glass, are then dipped into this sol and withdrawn at a controlled speed. ijnnonline.netonlinescientificresearch.com This process leaves a thin layer of the sol on the substrate. Subsequent heat treatment, or annealing, is performed to evaporate the solvent and organic residues, leading to the formation of a crystalline ZnO film. ijnnonline.netbohrium.com

The sol-gel dip-coating technique offers several advantages, including the ability to coat large and complex surfaces, good control over film thickness, and the potential for producing high-quality, homogeneous films. scientific.netnih.gov

Effect of Precursor Concentration on Film Properties

The concentration of the zinc acetate dihydrate precursor in the sol significantly influences the properties of the resulting ZnO thin films. Research has shown that varying the precursor concentration can affect the film's structural, morphological, and optical characteristics.

An increase in precursor concentration generally leads to an increase in the thickness of the deposited films. scirp.org For instance, studies have demonstrated a direct correlation between the molarity of the zinc acetate solution and the final film thickness. scirp.org Furthermore, the concentration impacts the crystallinity of the films. Higher precursor concentrations can lead to improved crystalline quality with a preferential orientation along the (002) crystal plane. cbiore.id However, excessively high concentrations might alter the crystalline quality. researchgate.net

The optical properties are also sensitive to precursor concentration. The optical band gap of ZnO films has been observed to change with varying concentrations. For example, one study found that the band gap decreased from 3.29 eV to 3.22 eV as the concentration of zinc acetate increased from 0.1 M to 0.3 M. cbiore.id Conversely, another study reported an increase in the band gap from 3.27 eV to 3.3 eV as the sol concentration changed from 0.03 M to 0.1 M. researchgate.net The transmittance of the films can also be affected, with some studies showing that an optimal precursor concentration can lead to high transparency in the visible range, exceeding 90%. cbiore.idimist.ma

Table 1: Effect of Zinc Acetate Dihydrate Concentration on ZnO Thin Film Properties

| Precursor Concentration (M) | Film Thickness | Crystalline Orientation | Optical Band Gap (eV) | Transmittance (%) | Reference |

|---|---|---|---|---|---|

| 0.1 | - | (002) | 3.29 | - | cbiore.id |

| 0.2 | - | (002) | 3.26 | - | cbiore.id |

| 0.3 | - | (002) | 3.22 | ~95 | cbiore.id |

| 0.03 | - | - | 3.27 | - | researchgate.net |

| 0.1 | - | - | 3.3 | - | researchgate.net |

| 0.3 - 1.2 | Increases with concentration | (002) | - | - | iphy.ac.cn |

| 0.25 - 1.0 | Increases with concentration | (002) | Decreases then increases | Decreases with concentration | scirp.org |

Influence of Annealing Temperatures on Film Characteristics

Annealing is a critical step in the sol-gel process, significantly impacting the final properties of the ZnO films. The annealing temperature influences the crystallinity, grain size, and optical and electrical properties of the films.

Generally, increasing the annealing temperature leads to an improvement in the crystalline quality of the ZnO films, with a more pronounced preferential orientation along the c-axis (002) direction. imist.maresearchgate.netchalcogen.ro This is due to the enhanced atomic mobility at higher temperatures, which facilitates the removal of defects and the growth of larger, more ordered crystals. Studies have shown that annealing at temperatures between 400°C and 600°C results in films with good crystallinity and hexagonal wurtzite structure. researchgate.networldscientific.com

The surface morphology of the films is also affected by the annealing temperature. Higher temperatures tend to promote the growth of larger grains and can lead to a denser film structure. worldscientific.com For example, one study observed that films annealed at 550°C showed a more defined hexagonal grain structure compared to those annealed at lower temperatures. researchgate.net

The optical properties, such as transmittance and band gap, are also temperature-dependent. Higher annealing temperatures can improve the optical transmittance in the visible region. chalcogen.roworldscientific.com The optical band gap has been reported to increase with annealing temperature, which is attributed to the improvement in crystallinity and a reduction in defects. imist.maworldscientific.com For instance, one study reported an increase in the band gap from 3.11 eV at 400°C to 3.22 eV at 500°C. worldscientific.com

Table 2: Influence of Annealing Temperature on ZnO Thin Film Properties (Synthesized from Zinc Acetate Dihydrate)

| Annealing Temperature (°C) | Crystalline Orientation | Grain Size | Optical Band Gap (eV) | Transmittance | Reference |

|---|---|---|---|---|---|

| 450 | Preferential cambridge.org | - | 3.298 - 3.316 | >87% | researchgate.net |

| 500 | Preferential cambridge.org | - | 3.298 - 3.316 | >87% | researchgate.net |

| 550 | Preferential cambridge.org | - | 3.298 - 3.316 | >87% | researchgate.net |

| 300 | Polycrystalline | - | 3.27 | - | imist.ma |

| 500 | Preferential (002) | Increases | 3.31 | - | imist.ma |

| 400 | - | Smaller | 3.11 | - | worldscientific.com |

| 500 | Improved crystallinity | Larger, more compact | 3.22 | Improved | worldscientific.com |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are solution-based techniques for synthesizing crystalline materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods are widely used for the growth of ZnO nanostructures.

Hydrothermal Growth of Zinc Oxide Nanowires and Nanostructures

The hydrothermal method is a prominent technique for synthesizing well-defined ZnO nanowires and other nanostructures. ulakbim.gov.trresearchgate.net In this process, a substrate, often pre-seeded with a thin layer of ZnO, is immersed in an aqueous solution containing a zinc salt, such as zinc acetate dihydrate, and a complexing agent or pH buffer, typically hexamethylenetetramine (HMTA). cambridge.org The solution is then heated in a sealed vessel (autoclave) to temperatures typically ranging from 70°C to 200°C. cambridge.orgnih.gov Under these conditions, the precursors decompose and react to form ZnO, which then nucleates and grows on the seeded substrate, often resulting in vertically aligned nanowire arrays. The use of zinc acetate dihydrate as the zinc source has been shown to produce high-quality ZnO nanowires. cambridge.orgulakbim.gov.tr

Parameters Affecting Nanowire Diameter and Length

The dimensions of hydrothermally grown ZnO nanowires, specifically their diameter and length, can be precisely controlled by manipulating several key synthesis parameters.

The precursor concentration ratio , particularly the ratio of zinc acetate dihydrate to HMTA, is a critical factor in controlling the nanowire diameter. cambridge.orgulakbim.gov.tr Studies have shown that this ratio directly influences the lateral growth of the nanowires. ulakbim.gov.tr The solution concentration also plays a role in determining both the diameter and length of the nanowires. cambridge.orgulakbim.gov.tr Higher solution concentrations can lead to an increase in both dimensions.

The growth time is a primary determinant of the nanowire length. cambridge.orgulakbim.gov.tr As the reaction time increases, the nanowires have more time to grow along their primary axis, resulting in longer structures. The growth temperature also significantly affects the length of the nanowires, with higher temperatures generally leading to longer nanowires. cambridge.org However, the diameter of the nanowires has been found to be less sensitive to changes in temperature within a certain range. cambridge.org

Table 3: Parameters Influencing Hydrothermally Grown ZnO Nanowire Dimensions (from Zinc Acetate Dihydrate)

| Parameter | Effect on Nanowire Diameter | Effect on Nanowire Length | Reference |

|---|---|---|---|

| Precursor Concentration Ratio | Controlled by this parameter | - | cambridge.orgulakbim.gov.tr |

| Solution Concentration | Controlled by this parameter | Controlled by this parameter | cambridge.orgulakbim.gov.tr |

| Growth Time | Relatively constant | Increases with time | cambridge.orgulakbim.gov.tr |

| Growth Temperature | Relatively constant | Increases with temperature | cambridge.org |

Controlled Recrystallization Processes

Controlled recrystallization is a key aspect of hydrothermal and solvothermal synthesis that allows for the transformation of initially formed nanoparticles or amorphous precipitates into well-defined crystalline structures. physics.gov.az In the context of ZnO synthesis from zinc acetate dihydrate, an initial precipitate can be formed, which may consist of amorphous zinc compounds or small ZnO nanocrystallites. whiterose.ac.uk

Through a solvothermal or hydrothermal treatment, this initial material can undergo a recrystallization process. This involves the dissolution of the less stable, smaller particles and the subsequent reprecipitation onto more stable, larger crystals, a phenomenon known as Ostwald ripening. By carefully controlling parameters such as temperature, time, and the solvent medium, the morphology and crystallinity of the final ZnO product can be precisely managed. physics.gov.az For instance, studies have demonstrated that varying the solvothermal treatment time and temperature can lead to the formation of ZnO nanoparticles with enhanced crystallinity and anisotropic shapes. physics.gov.az This controlled recrystallization is fundamental to achieving desired nanostructure morphologies, from nanoparticles to complex hierarchical structures. physics.gov.azwhiterose.ac.uk

Synthesis of Complex Oxide Heterostructures (e.g., p-Co₃O₄/n-ZnO)

The fabrication of p-Co₃O₄/n-ZnO heterostructures often employs zinc acetate dihydrate as the zinc source. One method involves a hydrothermal-decomposition process where cobaltous nitrate (B79036) hexahydrate and zinc acetate dihydrate are used as precursors. researchgate.netresearchgate.net In this approach, the concentration of zinc acetate dihydrate is a critical parameter that can be varied to optimize the properties of the resulting heterostructure. For instance, studies have shown that by adjusting the zinc acetate concentration from 5.0 to 55.0 mM, the photocatalytic activity of the p-Co₃O₄/n-ZnO heterostructure can be significantly influenced. researchgate.net The highest photocatalytic activity, with a degradation efficiency of methyl orange reaching 89.38% after 72 hours of UV irradiation, was achieved at a zinc acetate concentration of 35 mM. researchgate.net This enhancement is attributed to an increased concentration of photo-generated holes on the Co₃O₄ surface and a higher surface-to-volume ratio in the hierarchical structure. researchgate.net

Another approach is the chemical co-precipitation method, where equimolar solutions of cobalt nitrate hexahydrate and zinc acetate dihydrate are combined. ias.ac.in This is followed by processes to form the nanocomposite. The resulting ZnO–Co₃O₄ nanocomposite has demonstrated excellent catalytic activity. ias.ac.in Hydrothermal synthesis is another viable route, where zinc acetate dihydrate and cobalt acetate tetrahydrate are heated in a reaction vessel. mdpi.com By adjusting the molar ratio of cobalt to zinc, a series of Co₃O₄/ZnO composites can be produced. mdpi.com

The synthesis of these heterostructures can also be achieved through green synthesis methods. For example, Calpurnia aurea leaf extract has been used as a reducing and capping agent. acs.org In this process, the addition of the plant extract to a zinc acetate dihydrate solution initiates the formation of ZnO nanoparticles. acs.org A similar process with cobalt chloride hexahydrate yields Co₃O₄ nanoparticles, and the two can be combined to form the Co₃O₄–ZnO nanocomposite. acs.org

Chemical Bath Deposition (CBD) for Thin Film Fabrication

Chemical Bath Deposition (CBD) is a versatile and cost-effective method for producing zinc oxide (ZnO) thin films, frequently utilizing zinc acetate dihydrate as the precursor. iarjset.comrsc.org In a typical CBD process, ZnO thin films are deposited onto substrates like glass from an aqueous solution. iarjset.comrsc.org

The deposition solution chemistry is crucial. For instance, a solution can be prepared by dissolving zinc acetate and ethylenediamine (B42938) in water. iarjset.com Another approach involves using a solution of zinc acetate in the presence of ethane-1,2-diamine and sodium hydroxide. rsc.org The quality and morphology of the deposited films are highly dependent on the solution's composition and stability. rsc.org Research indicates that solutions that are kinetically unstable with respect to the formation of zinc hydroxide tend to produce the best quality ZnO films. rsc.org

The structural properties of the films can be controlled by the deposition parameters. For example, ZnO thin films prepared by CBD often exhibit a hexagonal wurtzite structure with a preferred orientation along the (002) plane. iarjset.comresearchgate.net The addition of other chemicals, such as zinc chloride, to the conventional zinc acetate dihydrate and hexamethylenetetramine solution can be used to control the preferential growth orientation of the ZnO films. aip.org This allows for the fabrication of films with various orientations, including (0002), (1012), (1120), and (1010). aip.org

Electrostatic Spray Deposition (ESD) of Thin Films

Electrostatic Spray Deposition (ESD) is another effective technique for fabricating ZnO thin films where zinc acetate dihydrate is a commonly used precursor. researchgate.netmdpi.com In this method, a precursor solution is atomized by a high electric field and deposited onto a substrate.

The precursor solution typically consists of zinc acetate dihydrate dissolved in a solvent or a mixture of solvents. For example, a mixture of ethanol, deionized water, and acetic acid can be used to dissolve zinc acetate dihydrate for depositing undoped ZnO films. researchgate.net Propylene glycol has also been employed as a solvent. researchgate.net The concentration of zinc acetate dihydrate in the solution can influence the properties of the resulting film, such as its bandgap energy. researchgate.net

The deposition parameters, including the applied voltage, flow rate, and nozzle-to-substrate distance, play a significant role in the characteristics of the deposited film. mdpi.com For instance, the thickness of the ZnO deposition increases with longer electrospray times. mdpi.com Post-deposition annealing is often performed to improve the film's properties. semanticscholar.org Annealing at different temperatures can affect the particle grain size, film thickness, and resistivity. semanticscholar.org

Green Synthesis Pathways for Zinc-Based Nanomaterials

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing zinc-based nanomaterials, with zinc acetate dihydrate being a common precursor. walisongo.ac.idresearchgate.net This approach utilizes natural resources, such as plant extracts, to reduce and cap the nanoparticles.

A wide variety of plant extracts have been successfully used in the green synthesis of zinc oxide (ZnO) nanoparticles from zinc acetate dihydrate. These include extracts from pomegranate peel, coffee grounds, Peganum harmala, Jatropha curcas, and Corchorus olitorius leaves. walisongo.ac.idresearchgate.netnih.govoatext.com The formation of ZnO nanoparticles is often initially indicated by a change in the color of the reaction mixture. walisongo.ac.idnih.govoatext.com

The phytochemicals present in the plant extracts, such as phenolic compounds, flavonoids, and other metabolites, are believed to be responsible for the reduction of zinc ions and the subsequent stabilization of the nanoparticles. walisongo.ac.idnih.gov For example, in a typical synthesis, an aqueous solution of zinc acetate dihydrate is mixed with the plant extract and heated, often with pH adjustment, to facilitate the reaction. nih.govoatext.com The resulting nanoparticles are then collected, washed, and dried. nih.gov

The biosynthesis of ZnO nanoparticles using plant extracts involves a complex interplay of biochemical reactions. The phytochemicals present in the extracts, such as flavonoids, phenols, and tannins, act as reducing and capping agents. mdpi.comnih.gov

The process begins with the zinc ions (Zn²⁺) from the precursor, zinc acetate dihydrate, being reduced to elemental zinc (Zn⁰) by the bioactive compounds in the plant extract. mdpi.com These compounds donate electrons in a redox reaction. This initiates the nucleation of ZnO nanoparticles. Subsequently, these phytochemicals bind to the surface of the newly formed nanoparticles, preventing their agglomeration and ensuring their stability in the colloidal solution. mdpi.com Therefore, these plant-derived molecules serve a dual role as both reductants and stabilizers in the formation of ZnO nanoparticles. mdpi.comnih.gov

Polyol-Mediated Synthesis of Nanoparticles

The polyol-mediated process is a versatile bottom-up approach for synthesizing metal oxide nanoparticles, including ZnO, with zinc acetate dihydrate as a common precursor. scirp.orgacs.org This method is valued for its simplicity and ability to produce high-quality nanoparticles with controlled size and shape. scirp.org

In a typical polyol synthesis, zinc acetate dihydrate is dissolved in a polyol, such as diethylene glycol (DEG), which acts as both a solvent and a reducing agent. scirp.orgacs.org The reaction is often carried out at an elevated temperature, for instance, 160-170°C, to induce the forced hydrolysis of the zinc acetate, leading to the precipitation of ZnO crystallites. acs.org

The properties of the resulting nanoparticles can be tailored by controlling various reaction parameters. These include the concentration of the zinc precursor, the alkaline ratio (moles of NaOH to moles of Zn²⁺), and the hydrolysis ratio (moles of H₂O to moles of Zn²⁺). scirp.org For example, varying the Zn²⁺ concentration in DEG can influence the morphology of the ZnO nanocrystals. acs.org A modified polyol method may also incorporate additives like surfactants or natural extracts to further control the nanoparticle characteristics. jwent.net Another variation involves a non-aqueous reflux method where zinc acetate dihydrate is refluxed in ethylene (B1197577) glycol, sometimes with a capping agent like tetra-butyl ammonium (B1175870) bromide, to produce ZnO nanoparticles. nih.govresearchgate.net

Formation of Zinc Squarate and Other Coordination Compounds

Zinc acetate dihydrate is a key reactant in the synthesis of coordination polymers and complexes, where the acetate ligands are displaced by other organic linkers. The structure of the resulting compound is heavily influenced by the nature of the coordinating ligand. In its dihydrate form, the zinc ion is octahedrally coordinated, while in the anhydrous form, it adopts a tetrahedral geometry, which can be interconnected by acetate ligands to form polymers. wikipedia.org

A notable example is the synthesis of zinc squarate. Porous, three-dimensional (3D) cubic crystalline particles of zinc squarate are formed through the coordination of zinc acetate dihydrate and squaric acid. nih.gov This template-free synthesis route yields well-defined cube-shaped microparticles. These zinc squarate crystals can be subsequently transformed into zinc oxide/carbon composites through heat treatment, preserving the original cubic morphology. nih.gov

Zinc acetate dihydrate is also employed in the synthesis of various other coordination compounds. For instance, it reacts with open-ring hemiporphyrazine to yield a dinuclear zinc complex where two five-coordinated zinc ions are bound by two open-ring ligands. worldscientific.com It can also react with bifunctional organic molecules, such as p-substituted benzene (B151609) derivatives, allowing for selective coordination. nih.gov For example, studies have shown selective coordination with carboxylate groups over other functional groups like oximes under specific conditions. nih.gov Another example involves the reaction with ascorbic acid in an aqueous medium, which leads to the formation of luminescent nanoscale particles of a zinc-ascorbate-acetate complex. rsc.org The reaction between zinc acetate dihydrate and ascorbic acid under ambient conditions can produce a molecular complex with the formula Znₓ(AA)y(OAc)z. rsc.org Furthermore, heating zinc acetate dihydrate can lead to the formation of basic zinc acetate, Zn₄O(CH₃CO₂)₆, a cluster compound with a tetrahedral structure that is a common precursor for metal-organic frameworks (MOFs). wikipedia.org

Table 1: Examples of Coordination Compounds Synthesized from Zinc Acetate Dihydrate

| Product Compound | Coordinating Ligand/Reactant | Key Synthesis Feature | Reference |

|---|---|---|---|

| Zinc Squarate | Squaric Acid | Forms porous, 3D cubic crystalline particles via a template-free route. | nih.gov |

| Dinuclear Zinc Hemiporphyrazine Complex | Open-ring Hemiporphyrazine | Results in a complex with two five-coordinated zinc ions. | worldscientific.com |

| Zinc-Ascorbate Nanoparticles | Ascorbic Acid | Ambient reaction in an aqueous medium yields luminescent nanoparticles. | rsc.org |

| Basic Zinc Acetate (Zn₄O(CH₃CO₂)₆) | - (via heating) | Formed by heating Zn(CH₃CO₂)₂ in a vacuum, serves as a MOF precursor. | wikipedia.org |

| Zinc p-aminobenzoate Complex | p-aminobenzoic acid | Forms a 3D coordination polymer with bridging p-aminobenzoate ligands. | nih.gov |

Synthesis of Mixed Metal Sulfide (B99878) Films (e.g., NiₓZn₁₋ₓS)

Zinc acetate dihydrate is a frequently used zinc source for the deposition of zinc sulfide (ZnS) and mixed metal sulfide thin films, often via the chemical bath deposition (CBD) method. ipme.runih.gov The CBD technique is advantageous due to its low cost, low deposition temperature, and suitability for coating large areas uniformly. ipme.rumdpi.com The process relies on the controlled, slow precipitation of the desired compound from an aqueous solution onto a substrate. ipme.ru

In the synthesis of mixed metal sulfide films, such as copper zinc sulfide (CuₓZn₁₋ₓS) or cadmium zinc sulfide (CdZnS), zinc acetate dihydrate is used in combination with a salt of the other metal (e.g., copper acetate or a cadmium salt). aaru.edu.jodiva-portal.org The deposition bath typically contains the metal precursors, a source of sulfide ions (commonly thioacetamide (B46855) or thiourea), and a complexing agent (like EDTA or triethanolamine) to control the release of the metal ions and prevent rapid precipitation in the solution. ipme.ruaaru.edu.jodiva-portal.org

For example, ternary thin films of copper zinc sulfide (CuₓZn₁₋ₓS) have been successfully deposited on glass substrates using zinc acetate and copper acetate as the respective metal sources in an acidic chemical bath. aaru.edu.jo The properties of the resulting film, including the band gap, can be tuned by adjusting the relative concentrations of the metal precursors in the solution. aaru.edu.jo Similarly, the synthesis of CdZnS buffer layers for solar cells involves co-deposition from a bath containing zinc and cadmium salts. diva-portal.org The CBD method allows for the formation of nano-crystalline films whose properties are highly dependent on deposition parameters such as pH, temperature, deposition time, and reactant concentrations. ipme.ruresearchgate.net For pure ZnS films synthesized from zinc acetate, deposition at 70°C and a pH of 6.0 has been shown to produce nano-crystalline films with a cubic zincblende structure. ipme.ru

Table 2: Chemical Bath Deposition (CBD) Parameters for Sulfide Films Using a Zinc Acetate Precursor

| Film Composition | Zinc Source | Other Metal Source | Sulfur Source | Typical Deposition Temp. | Key Parameter | Reference |

|---|---|---|---|---|---|---|

| ZnS | Zinc Acetate | N/A | Thioacetamide | 70 °C | pH of 6.0 | ipme.ru |

| CuₓZn₁₋ₓS | Zinc Acetate | Copper Acetate | Thioacetamide | 75 °C | Acidic pH (3.5) | aaru.edu.jo |

| CdₓZn₁₋ₓS | Zinc Acetate | Cadmium Salt (e.g., CdSO₄) | Thiourea | Not specified | [Zn²⁺]/[Cd²⁺] ratio | diva-portal.org |

Iv. Applications of Materials Derived from Zinc Acetate Dihydrate in Advanced Technologies and Chemical Processes

Advanced Materials Science Applications

The transformation of zinc acetate (B1210297) dihydrate into functional materials, particularly zinc oxide (ZnO), underpins its significance in materials science. Through methods such as sol-gel processing, hydrothermal synthesis, and thermal decomposition, zinc acetate dihydrate is converted into nanostructures with tailored properties for electronic, optical, and energy storage applications.

Materials derived from zinc acetate dihydrate are integral to the development of transparent conducting oxides (TCOs), which are essential components in optoelectronic devices like solar cells and liquid crystal displays. northeastern.edu Zinc oxide (ZnO) is a promising n-type semiconductor with a wide band gap (approximately 3.37 eV) and high optical transmittance in the visible spectrum, making it an excellent alternative to the more expensive and rare indium tin oxide (ITO). northeastern.eduresearchgate.netnih.gov

By dissolving zinc acetate dihydrate in a solvent such as 2-methoxyethanol, thin films of ZnO can be deposited on substrates using techniques like sol-gel spin-coating. researchgate.net Research has shown that doping these ZnO films with elements like tin (Sn) can further enhance their electrical conductivity without significantly compromising optical transparency. researchgate.net The quality of these transparent conductive films is often evaluated by a figure of merit (FOM), which relates the film's transmittance to its sheet resistance. Studies on Sn-doped ZnO films prepared from zinc acetate dihydrate have demonstrated high average transmittance of up to 95% in the visible region, showcasing their suitability for practical optoelectronic applications. researchgate.net

Zinc acetate dihydrate is a key precursor for creating the active semiconductor layer in thin-film transistors (TFTs). Using a low-cost and scalable sol-gel deposition method, solutions of zinc acetate dihydrate are used to fabricate zinc oxide (ZnO) thin films that serve as the active channel in TFTs. core.ac.uk The concentration of the zinc acetate dihydrate solution has been identified as a critical parameter that directly influences the electrical performance of the resulting transistor. core.ac.uk

Research has systematically investigated the impact of varying the molar concentration of the ZnO precursor solution. As the concentration increases, the grain size of the resulting polycrystalline ZnO film also increases. core.ac.uk This change in morphology has a direct effect on the device's performance metrics. Detailed studies show a significant improvement in field-effect mobility and the on/off current ratio (Ion/Ioff) with higher concentrations, although the threshold voltage also tends to increase. core.ac.uk For example, increasing the solution concentration from 0.02 M to 0.05 M was found to boost the field-effect mobility by several orders of magnitude and increase the Ion/Ioff ratio from 10⁴ to 10⁶, indicating a much-improved switching capability. core.ac.uk

Table 1: Impact of ZnO Solution Concentration on TFT Electrical Characteristics

| ZnO Concentration (M) | Field-Effect Mobility (cm²/V-s) | Threshold Voltage (V) | Ion/Ioff Ratio |

|---|---|---|---|

| 0.02 | 1 x 10⁻⁴ | 4.8 | 10⁴ |

| 0.03 | - | - | - |

| 0.04 | - | - | - |

| 0.05 | 1.2 x 10⁻¹ | 11.1 | 10⁶ |

Data sourced from studies on ZnO TFTs fabricated using zinc acetate dihydrate solutions. core.ac.uk

In the architecture of quantum dot light-emitting diodes (QLEDs), an efficient electron transport layer (ETL) is crucial for balancing charge injection and achieving high performance. Zinc oxide (ZnO) nanoparticles, synthesized from zinc acetate dihydrate, are widely employed as the ETL material in inverted QLED structures due to their high electron mobility. The synthesis involves dissolving zinc acetate dihydrate in a solvent like ethanol (B145695) or dimethyl sulfoxide, followed by a reaction with a base such as potassium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide to precipitate ZnO nanoparticles.

These ZnO nanoparticles form a layer that facilitates the efficient injection of electrons from the cathode into the quantum dot emitting layer. The performance of the QLED is sensitive to the properties of the ZnO nanoparticles, such as their size, which can be controlled by the synthesis temperature. Research on inverted red QLEDs has shown that devices using a ZnO nanoparticle ETL can achieve high current efficiencies. For instance, one study reported a maximum current efficiency of 5.8 cd/A for a device using ZnO nanoparticles synthesized at 60 °C. Doping the ZnO with magnesium to form ZnMgO can further optimize the electronic structure, leading to devices with enhanced luminance and efficiency.

Table 2: Performance of QLEDs with Zinc Acetate Dihydrate-Derived ETLs

| ETL Material | Synthesis Precursors | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) |

|---|---|---|---|

| ZnO Nanoparticles | Zinc Acetate Dihydrate, Potassium Hydroxide | 5.8 | - |

| Zn₀.₉₅Mg₀.₀₅O Nanoparticles | Zinc Acetate Dihydrate, Magnesium Acetate | 13.5% (EQE) | 22,100 |

| ZnMgO Core/Shell NPs | Zinc Acetate Dihydrate, Magnesium Acetate | 58.0 | 55,137 |

Data compiled from various studies on QLEDs utilizing ZnO-based ETLs.

Zinc acetate dihydrate is used as a precursor for synthesizing active materials for supercapacitor electrodes. In one approach, zinc oxide particles are prepared via hydrothermal techniques using a zinc acetate solution. The resulting ZnO material functions as the electrode where electrochemical energy storage occurs. Comparative studies have shown that the choice of precursor salt (acetate, nitrate (B79036), or chloride) influences the final specific capacitance. ZnO electrodes derived from zinc acetate have demonstrated a specific capacitance of 5.35 F/g in a 6 M KOH electrolyte, highlighting its viability for supercapacitor applications.

Furthermore, zinc compounds play a critical role as activating agents in the production of high-surface-area porous carbon for zinc-ion hybrid supercapacitors (ZHSs). While this process often uses zinc chloride, the underlying principle involves using a zinc compound to create a hierarchical porous structure in a carbon source (like biomass), which is essential for the high performance of the supercapacitor cathode. The resulting devices, which use a zinc anode and a porous carbon cathode, can deliver high capacity and excellent cycle stability.

The synthesis of one-dimensional (1D) nanostructures like nanorods and nanowires is a significant application of zinc acetate dihydrate, primarily for producing zinc oxide (ZnO) nanomaterials. These materials are of great interest due to their high surface-area-to-volume ratio and unique properties for use in sensors, catalysts, and electronics. Common synthesis methods include hydrothermal growth and thermal decomposition.

In the hydrothermal method, a substrate coated with a ZnO seed layer is immersed in an aqueous solution containing zinc acetate dihydrate and hexamethylenetetramine (HMTA). By carefully controlling parameters such as reaction time, temperature, and precursor concentration, the dimensions of the ZnO nanowires can be precisely tuned. Research has shown that growth time and solution concentration primarily control the length of the nanowires, while the diameter is influenced by the concentration ratio of zinc acetate dihydrate to HMTA. Another straightforward method is the thermal decomposition of solid zinc acetate dihydrate. Heating the precursor in a furnace at temperatures around 300 °C causes it to decompose directly into crystalline ZnO nanorods or nanowires.

Zinc acetate serves as a precursor for creating layered zinc-based materials with applications in sorption and ion exchange. Specifically, layered basic zinc acetate (LBZA) can be synthesized directly from zinc acetate dihydrate through a mild hydrothermal solution process. These materials possess a lamellar or nanobelt structure with distinct interlayer spacing. core.ac.uk

The layered structure of LBZA is composed of polynuclear zinc hydroxyl layers with acetate anions coordinated to them. This unique arrangement makes LBZA an excellent intermediate or template for synthesizing other nanostructures. For instance, by refluxing an aqueous dispersion of LBZA nanobelts, well-defined hierarchical ZnO nanostructures can be formed. core.ac.uk Alternatively, simple thermal treatment (calcination) of the layered precursor can convert it into one-dimensional porous ZnO nanobelts or nanoparticle aggregates. core.ac.uk The ability to exchange intercalated anions and ligands allows for the modification of these layered materials for specific applications in catalysis, separation, and controlled release.

Zinc Sulfide (B99878) Nanoparticles Coated on Silica (B1680970) Particles

Zinc acetate is a key precursor in the synthesis of zinc sulfide (ZnS) nanoparticles coated on silica (SiO₂) microspheres. One effective method involves the ultrasonic irradiation of an aqueous slurry containing amorphous silica microspheres, zinc acetate, and thioacetamide (B46855) for several hours under ambient air. researchgate.net This sonochemical process is proposed to work through the initial grafting of zinc acetate onto the silica surface, induced by ultrasonic cavitation, followed by the displacement of the acetate ion by sulfide ions generated in situ. researchgate.net The resulting material consists of porous ZnS nanoparticles, typically 1-5 nm in diameter, coating the silica surface in thin layers or as nanoclusters. researchgate.net

Characterization using X-ray diffraction (XRD) confirms the presence of the ZnS phase on the silica particles. researchgate.net The optical properties of these composite materials are noteworthy. The ZnS-coated silica particles exhibit a photoluminescence spectrum with a band centered around 420 nm, which is characteristic of quantum ZnS particles. researchgate.net The optical reflectance shows an absorption edge between 290-310 nm, a significant blue shift compared to bulk ZnS (345 nm), indicating quantum confinement effects. researchgate.net This method provides a straightforward route to produce composite materials with tailored optical properties for potential applications in optoelectronics. Other chemical precipitation methods using zinc acetate and a sulfur source like thioacetamide or sodium sulfide have also been successfully employed to synthesize ZnS nanoparticles. scienceandtechnology.com.vnekb.eg

Catalysis Research

Zinc acetate dihydrate serves not only as a precursor for catalytically active materials but also functions directly as a catalyst in various chemical reactions. Its utility is particularly prominent in photocatalysis, organic synthesis, and polymerization reactions.

Photocatalytic Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue Dye)

Zinc oxide (ZnO), frequently synthesized from zinc acetate dihydrate via methods like precipitation or sol-gel synthesis, is a widely studied semiconductor photocatalyst for the degradation of organic pollutants in water. mdpi.comnih.gov Its efficacy is often tested using model dyes such as methylene blue (MB) under UV or solar irradiation. rsc.orgmdpi.comnih.gov The photocatalytic process involves the generation of electron-hole pairs in ZnO upon light absorption, which then produce highly reactive oxygen species that break down the organic dye molecules. mdpi.com

The efficiency of degradation depends on several experimental parameters. Studies have investigated the effect of catalyst loading, initial dye concentration, and pH on the degradation rate of methylene blue. nih.goveurjchem.com For instance, the degradation of MB has been shown to increase with an increase in catalyst quantity due to the availability of more active sites. nih.gov One study found that ZnO nanoparticles synthesized via a sol-gel method could achieve 92.5% degradation of MB, demonstrating higher efficiency than those produced by a precipitation method (81%). nih.gov Another study reported that ZnO nanorods grown on activated carbon fibers showed excellent photocatalytic activity, degrading approximately 99% of MB in 2 hours. mdpi.com The kinetics of the degradation often follow a pseudo-first-order model. nih.govarabjchem.org

| Catalyst | Synthesis Method from Zinc Acetate | Pollutant | Degradation Efficiency (%) | Experimental Conditions | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | Sol-gel | Methylene Blue | 92.5 | 250 mg/L catalyst load, UV radiation | nih.gov |

| ZnO Nanoparticles | Precipitation | Methylene Blue | 81 | 250 mg/L catalyst load, UV radiation | nih.gov |

| ZnO Nanorods on Activated Carbon Fibers | Hydrothermal | Methylene Blue | ~99 | UV irradiation, 2 hours | mdpi.com |

| 2%Fe-ZnO | Sol-gel | Methylene Blue | 92 | pH=2, 10 mg/L initial dye conc. | scispace.com |

| Pristine ZnO | Sol-gel | Methylene Blue | 86 | pH=2, 10 mg/L initial dye conc. | scispace.com |

Influence of Doping on Photocatalytic Efficiency

The photocatalytic activity of ZnO can be enhanced by doping with metal or non-metal ions. Doping can modify the electronic structure, reduce the band gap, and inhibit the recombination of photogenerated electron-hole pairs, thereby improving efficiency, particularly under visible light. mdpi.comeurasianjournals.com

Various dopants have been studied, with results indicating that the type and concentration of the dopant are crucial.

Manganese (Mn): Mn-doped ZnO has shown better photocatalytic performance compared to bare ZnO for the degradation of dyes like Methylene Blue and Rhodamine B. mdpi.com One study reported that Mn-ZnO degraded 99% of MB, compared to 85% for undoped ZnO. mdpi.com

Iron (Fe): Doping with iron can also enhance photocatalytic activity. For example, 2% Fe-doped ZnO demonstrated 92% degradation of MB, outperforming undoped ZnO (86%) under the same conditions. scispace.com However, in some cases, pristine ZnO prepared from zinc acetate showed better performance than Fe-doped ZnO. tci-thaijo.org

Lanthanides (Er, Ce): Lanthanide doping has proven effective. Erbium (Er)-doped ZnO (1 mol%) achieved the highest photocatalytic efficiency (94.32%) for MB degradation among Ce, La, and Pr dopants. umt.edu.my

Non-metals (N, S, C): Doping with non-metals like nitrogen and sulfur has been shown to improve photocatalytic performance by lowering the band gap energy. Sulfur-doped ZnO (S-ZnO) and Nitrogen-doped ZnO (N-ZnO) exhibited degradation efficiencies of 81.4% and 78.5% for MB, respectively, which were superior to Carbon-doped ZnO (C-ZnO). rsc.org

Conversely, some studies have found that doping can have a detrimental effect. For instance, one investigation showed that pure ZnO nanopowders had a higher photocatalytic activity for MB degradation than iron-doped ZnO. mdpi.com Another study found that while zinc doping affected the photocatalytic activity of magnetic iron oxide, the undoped version performed better in degrading methylene blue. The optimal doping level is a key factor; too low a concentration may have a negligible effect, while too high a concentration can destroy the internal structure of the ZnO and reduce efficiency. mdpi.com

| Catalyst | Dopant | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Mn-ZnO | Manganese | 99 | mdpi.com |

| Undoped ZnO | - | 85 | mdpi.com |

| Er-ZnO | Erbium (1 mol%) | 94.32 | umt.edu.my |

| Ce-ZnO | Cerium (1 mol%) | 93.81 | umt.edu.my |

| S-ZnO | Sulfur | 81.4 | rsc.org |

| N-ZnO | Nitrogen | 78.5 | rsc.org |

Lewis Acid Catalysis in Organic Synthesis

Zinc acetate is recognized as an affordable, readily available, and low-hazard Lewis acid catalyst for a variety of organic transformations. eurekaselect.comresearchgate.netbenthamdirect.com Its effectiveness stems from the ability of the Zn(II) ion to coordinate with heteroatoms (like oxygen or nitrogen) in electrophiles, such as carbonyls and imines, thereby increasing their electrophilicity and facilitating nucleophilic attack. researchgate.netrsc.org

This catalytic property is exploited in numerous reactions, including:

Multi-component reactions: Synthesis of functionalized piperidines, propargylamines, and pyranopyrazoles. eurekaselect.comresearchgate.net

Condensation reactions: Formation of α,β-unsaturated ketones from aldehydes and ketones.

Synthesis of heterocyclic compounds: Preparation of xanthene derivatives and 2,3-dihydroquinazolin-4(1H)-ones. rsc.org

Compared to traditional Lewis acids, zinc acetate offers advantages such as being environmentally friendly, easy to handle, and compatible with a wide range of functional groups. rsc.org

Transesterification and Polyesterification Reactions

Zinc acetate is a widely studied and effective catalyst for transesterification and polyesterification reactions, crucial processes in the synthesis of polyesters. researchgate.netbham.ac.uk It is particularly noted for its efficiency in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common chemical recycling method where PET is depolymerized into its monomers, such as bis(2-hydroxyethyl terephthalate) (BHET). tandfonline.comresearchgate.net

In comparison to other metal-acetate compounds, zinc acetate often shows the highest efficiency for PET glycolysis. tandfonline.com While titanium alkoxides can promote faster reactions, they may also lead to undesirable side reactions and product coloration. tandfonline.com The catalytic activity of zinc acetate can be further enhanced by using it in a co-catalytic system. For example, using cyclohexylamine (B46788) as a co-catalyst with zinc acetate was found to accelerate the depolymerization of PET and the subsequent synthesis of unsaturated polyester (B1180765) resins. tandfonline.comresearchgate.net Zinc acetate is also employed in the polytransesterification of bio-based monomers to create novel polyesters, although its catalytic activity can be lower compared to catalysts like titanium butoxide. rsc.org

Alcoholysis of Poly(Lactic Acid) (PLA)

Zinc acetate dihydrate is a highly active catalyst for the chemical recycling of poly(lactic acid) (PLA) via alcoholysis. bham.ac.ukmdpi.com This process depolymerizes the bioplastic into valuable alkyl lactates, such as methyl lactate (B86563) and ethyl lactate, using alcohols like methanol (B129727) or ethanol. mdpi.comresearchgate.net The reaction can be performed under relatively mild conditions, and zinc acetate has demonstrated high efficacy. For instance, complete depolymerization of various PLA products has been achieved, yielding methyl lactate in up to 99% yield with microwave heating. researchgate.net

Research has shown that the reaction rate is influenced by temperature and the type of alcohol, with methanolysis proceeding faster than ethanolysis due to the lower steric hindrance of methanol. mdpi.com The catalytic performance of zinc acetate can be significantly improved when used in a dual-catalyst system. A synergistic effect is observed when zinc acetate is paired with co-catalysts like 4-(dimethylamino)pyridine (DMAP) or triazabicyclodecene (TBD). mdpi.comnih.gov Although zinc acetate alone has higher activity than DMAP, a mixture of the two in an equal ratio produces the highest reaction rate for PLA alcoholysis. mdpi.com This synergistic approach is promising for large-scale PLA recycling due to the low cost and commercial availability of both catalysts. bham.ac.ukmdpi.com

| Catalyst System | Alcohol | Key Finding | Reference |

|---|---|---|---|

| Zinc Acetate Dihydrate (ZnAc) | Methanol/Ethanol | Highly active for PLA alcoholysis. | bham.ac.ukmdpi.com |

| ZnAc and 4-(dimethylamino)pyridine (DMAP) | Methanol/Ethanol | Synergistic effect observed; highest reaction rate at an equal ratio. | mdpi.com |

| ZnAc and triazabicyclodecene (TBD) | Methanol | Displayed the greatest reactivity among tested dual catalyst systems. | nih.gov |

| Zinc Acetate | Methanol | Achieved >97% yield of methyl lactate in shorter time compared to ethanolysis. | bham.ac.uk |

Hydroacylation Reactions

Zinc acetate dihydrate has been identified as an effective catalyst for the hydroacylation of azodicarboxylates with a wide range of aldehydes. eurekaselect.comacgpubs.org This reaction is a direct method for forming carbon-nitrogen bonds, which are crucial in the synthesis of many biologically active compounds and fine chemicals. The use of zinc acetate dihydrate as a catalyst offers a simple, economical, and practical approach to this transformation. eurekaselect.com The reaction accommodates various aldehydes, highlighting the versatility of this catalytic system. eurekaselect.comacgpubs.org

The catalytic activity of zinc acetate dihydrate in this context is attributed to its Lewis acidic nature, which activates the aldehyde for nucleophilic attack by the azodicarboxylate. The process is valued for its efficiency in constructing complex molecules from readily available starting materials.

Synthesis of Heterocyclic Compounds (e.g., Quinazolin-4(1H)-ones)

Materials derived from zinc acetate dihydrate, particularly zinc oxide (ZnO) nanoparticles and nanotubes, have demonstrated significant catalytic efficacy in the synthesis of heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org These compounds are of considerable interest due to their broad spectrum of pharmacological activities.

In a typical synthesis, zinc acetate dihydrate (10 mol%) catalyzes the condensation of anthranilamide with various substituted carbonyl compounds under toluene (B28343) reflux conditions. acgpubs.org This method is noted for its high product conversion, broad substrate tolerance—including aliphatic, heteroaromatic, and aromatic carbonyl compounds—and the absence of undesirable byproducts. acgpubs.org The plausible mechanism involves the coordination of zinc acetate with the aldehyde, which then condenses with anthranilamide, followed by cyclization and dehydration to yield the final product. acgpubs.org

The following table summarizes the synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives using a zinc acetate dihydrate catalyst, showcasing the reaction times and product yields.

| Entry | Substituted Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3.0 | 88 |

| 2 | 4-Methylbenzaldehyde | 3.0 | 90 |

| 3 | 4-Methoxybenzaldehyde | 3.5 | 92 |

| 4 | 4-Chlorobenzaldehyde | 2.5 | 94 |

| 5 | 4-Nitrobenzaldehyde | 2.0 | 96 |

| 6 | 2-Chlorobenzaldehyde | 3.0 | 90 |

| 7 | Thiophene-2-carboxaldehyde | 3.5 | 85 |

| 8 | Furfural | 3.5 | 86 |

| 9 | Cinnamaldehyde | 4.0 | 82 |

| Data sourced from an efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org |

Acetylene (B1199291) Acetoxylation

Zinc acetate supported on activated carbon is the most common catalyst used in the industrial production of vinyl acetate monomer (VAM) from acetylene and acetic acid. researchgate.netmdpi.com This process, known as acetylene acetoxylation, is a significant industrial reaction, with a substantial portion of global vinyl acetate production relying on this method. rsc.org

The reaction is typically carried out in the gas phase at temperatures ranging from 170 to 250 °C. google.com The zinc acetate catalyst facilitates the addition of acetic acid to acetylene to form vinyl acetate. mdpi.com The performance of the catalyst is influenced by factors such as the support material and the presence of promoters. For instance, treating activated carbon with peroxyacetic acid can increase the amount of carbonyl and carboxyl groups, which in turn enhances the productivity of the catalyst. researchgate.net

Research has also explored the use of bimetallic catalysts to improve the activity and stability of the zinc acetate catalyst. The addition of promoters like cobalt and nickel can have a strong synergistic effect, leading to a catalyst that can absorb more acetic acid and less acetylene, which can be beneficial for the reaction kinetics. researchgate.netmdpi.com The mechanism is thought to involve the adsorption of acetic acid onto the zinc acetate active sites, followed by the reaction with adsorbed acetylene. mdpi.com The adsorption of acetylene is considered a rate-limiting step in the process. mdpi.com

The table below presents data on the conversion of acetic acid using different zinc-based catalysts for acetylene acetoxylation.

| Catalyst | Reaction Temperature (°C) | Acetic Acid Conversion (%) |

| Zn/AC | 220 | 19.9 (after 5h) |

| Zn1Co0.3/AC | 220 | 30.0 |

| Zn(OAc)₂/AC with peroxyacetic acid treated carbon | Not specified | 14.58% higher productivity |

| Data compiled from studies on novel high-activity Zn-Co catalysts and the effect of oxygen-containing groups on catalyst performance. researchgate.netmdpi.com |

Environmental Remediation Technologies

Advanced Oxidation Processes for Wastewater Treatment

Zinc oxide nanoparticles, which can be synthesized from zinc acetate dihydrate, are highly effective photocatalysts in advanced oxidation processes (AOPs) for wastewater treatment. frontiersin.orggavinpublishers.comsemanticscholar.org AOPs are designed to degrade and mineralize persistent organic pollutants into less harmful substances like carbon dioxide and water. mdpi.com The photocatalytic activity of ZnO is attributed to its wide band gap and high electron mobility, which allows it to generate highly reactive hydroxyl radicals (•OH) upon UV or solar irradiation. mdpi.com

These hydroxyl radicals are powerful oxidizing agents that can non-selectively attack a wide range of organic pollutants, including dyes, pesticides, and phenolic compounds. frontiersin.org The efficiency of ZnO-based AOPs can be influenced by several factors, including catalyst loading, pH of the solution, and the initial concentration of the pollutant. researchgate.net For instance, the degradation of 4-nitrophenol (B140041) using ZnO was found to be most effective at a pH of 5.

Furthermore, the photocatalytic activity of ZnO can be enhanced by combining it with other oxidizing agents like hydrogen peroxide (H₂O₂) or by creating composite materials. frontiersin.org For example, a composite of ZnO with graphene oxide has been shown to significantly increase the degradation rate of industrial dyes compared to ZnO alone. acs.org

The following table summarizes the findings from various studies on the degradation of different pollutants using ZnO-based advanced oxidation processes.

| Pollutant | Catalyst System | Light Source | Degradation Efficiency (%) | Time (min) |

| 4-Nitrophenol | ZnO | Solar | 97.7 | 90 |

| Dimethoate | Nano-ZnO/H₂O₂/UV | UV | 100 | 320 |

| Methomyl | Nano-ZnO/H₂O₂/UV | UV | 100 | 320 |

| Industrial Dye Effluent | ZnO-GO | Solar | ≥98 | 150 |

| Data compiled from research on the photocatalytic degradation of organic pollutants by zinc oxide. frontiersin.orgacs.org |

Electrochemical Applications

Hydrogen Peroxide Sensing

Materials derived from zinc acetate dihydrate, such as zinc oxide nanorods, are promising for the fabrication of non-enzymatic electrochemical sensors for the detection of hydrogen peroxide (H₂O₂). mdpi.com These sensors are important in various fields, including biomedical diagnostics and environmental monitoring. The sensing mechanism is based on the electrocatalytic activity of the ZnO nanorods towards the oxidation of H₂O₂. mdpi.com

ZnO nanorods can be synthesized via a hydrothermal process and grown on a conductive substrate. mdpi.com The resulting sensor exhibits a measurable and stable output current that correlates with the concentration of H₂O₂. mdpi.com The performance of these sensors is characterized by their sensitivity, detection limit, and linear range.

For instance, a sensor based on aligned ZnO nanorods demonstrated two distinct linear ranges for H₂O₂ detection, with a lower detection limit of 42 μM for concentrations between 10 μM and 200 μM. mdpi.com The sensitivity in this range was approximately 1.1 μA·μM⁻¹·cm⁻². mdpi.com The performance of ZnO-based H₂O₂ sensors can be further enhanced by creating composite materials. A sensor made from copper-decorated ZnO nanorods showed a significantly improved sensitivity of 3415 μA·mM⁻¹·cm⁻² and a lower detection limit of 0.16 μM over a wide linear range. frontiersin.orgnih.gov

The table below details the performance characteristics of different ZnO nanorod-based hydrogen peroxide sensors.

| Sensor Material | Linear Range | Sensitivity | Limit of Detection (LOD) |

| Aligned ZnO Nanorods | 10 μM - 200 μM | 1.1 μA·μM⁻¹·cm⁻² | 42 μM |

| Aligned ZnO Nanorods | 200 μM - 700 μM | 295 nA·μM⁻¹·cm⁻² | 143.5 μM |

| Copper-ZnO Nanorods | 0.001 mM - 11 mM | 3415 μA·mM⁻¹·cm⁻² | 0.16 μM |

| Data sourced from studies on amperometric non-enzymatic hydrogen peroxide sensors based on zinc oxide nanorods. mdpi.comfrontiersin.orgnih.gov |

V. Coordination Chemistry and Structural Studies of Zinc Acetate Dihydrate

Crystal Structure and Coordination Geometry

Unlike the anhydrous form where zinc exhibits a tetrahedral coordination, the dihydrate form features a distinct octahedral geometry. mdpi.comwikipedia.org This structural difference highlights the crucial role of water molecules in shaping the crystal lattice.

Crystals of zinc acetate (B1210297) dihydrate belong to the monoclinic crystal system. wikipedia.orgrsc.orgresearchgate.netcrystalls.info Through X-ray diffraction, its space group has been identified as C2/c. wikipedia.orgrsc.org This classification is based on the symmetry elements present within the crystal's unit cell. The determination of the space group is a critical step in solving the crystal structure, providing the framework for locating the atoms in three-dimensional space. Systematic extinctions observed in the diffraction pattern, specifically for reflections where the sum of the Miller indices h + k is odd, are characteristic of a C-centered lattice, leading to the assignment of the C2/c space group. wikipedia.org

Interactive Table: Crystallographic Data for Zinc Acetate Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 14.50 Å |

| b | 5.32 Å |

| c | 11.02 Å |

| β | 100.0° |

| Formula Units (Z) | 4 |

Note: The data presented in this table is based on crystallographic studies. wikipedia.orgcrystalls.info

In the solid state, the zinc ion (Zn²⁺) in zinc acetate dihydrate is octahedrally coordinated. mdpi.comnih.govresearchgate.net The coordination sphere of the zinc atom is composed of six oxygen atoms. wikipedia.org Four of these oxygen atoms are from the two acetate ligands, and the remaining two are from the two water molecules of hydration. wikipedia.org This arrangement results in a distorted octahedron around the central zinc ion. wikipedia.org The presence of the coordinated water molecules is a key feature of the dihydrate structure, distinguishing it from the polymeric, tetrahedral structure of anhydrous zinc acetate. nih.govresearchgate.net

In the dihydrate crystal structure, both acetate groups act as bidentate ligands. mdpi.comnih.govresearchgate.net This means that each acetate ligand binds to the central zinc ion through both of its oxygen atoms. nih.gov This bidentate coordination is a common feature for many metal diacetates with octahedral geometry. researchgate.net The two oxygen atoms from each acetate group and the two oxygen atoms from the water molecules complete the six-coordinate environment of the zinc ion, leading to the formation of discrete Zn(CH₃COO)₂(H₂O)₂ molecules within the crystal lattice. wikipedia.org

Single Crystal Growth Techniques (e.g., Slow Evaporation Method)

High-quality single crystals are essential for definitive structural analysis by X-ray diffraction. The slow evaporation method is a widely and successfully employed technique for growing single crystals of zinc acetate dihydrate and its derivatives from solution. rsc.orgresearchgate.net

The process involves dissolving the compound in a suitable solvent, such as deionized water, to create a saturated or near-saturated solution. researchgate.net This solution is then left undisturbed in a controlled environment, often at room temperature, allowing the solvent to evaporate slowly over a period of days or weeks. rsc.orgresearchgate.net As the solvent evaporates, the concentration of the solute gradually increases, eventually exceeding the saturation point and leading to the formation of nucleation sites. These nuclei then grow into well-defined, optically transparent single crystals. rsc.org The quality and size of the harvested crystals depend on factors such as the rate of evaporation, the purity of the starting materials, and the absence of mechanical disturbances. This technique has been successfully used to grow crystals of pure zinc acetate dihydrate as well as those incorporating other molecules like maleic acid and formic acid. rsc.orgresearchgate.net

Ligand Exchange and Complex Formation with Other Ligands

The coordinated water molecules in zinc acetate dihydrate are relatively labile and can be substituted by other ligands, making it a useful precursor for the synthesis of new zinc complexes. This ligand exchange allows for the creation of coordination compounds with varied structures and properties.

Orotic Acid: Zinc acetate dihydrate reacts with orotic acid in a non-aqueous medium to form a new complex. In this reaction, the orotic acid molecules replace the coordinated water molecules. Spectroscopic and thermal analysis suggest that the orotic acid coordinates to the zinc ion through an exo-cyclic oxygen atom, while the acetate groups maintain their bidentate coordination.

Imidazole: Imidazole and its derivatives are common ligands in coordination chemistry. Zinc(II) readily forms complexes with imidazole-based ligands. In reactions involving zinc acetate, N-functionalized imidazoles can coordinate to the zinc center, often resulting in a tetrahedral coordination geometry of the ZnN₂O₂ type, where two nitrogen atoms from the imidazole ligands and two oxygen atoms from the acetate groups bind to the zinc ion.

Q & A

Q. How can high-purity zinc acetate dihydrate be synthesized in the laboratory?

Zinc acetate dihydrate is synthesized by reacting zinc metal or zinc oxide with acetic acid under controlled conditions. For example:

Q. What standardized methods exist for preparing zinc acetate solutions in analytical chemistry?

Zinc acetate solutions (e.g., 0.02–0.05 mol/L) are prepared by dissolving the dihydrate in water with dilute acetic acid to prevent hydrolysis. Standardization involves titration with EDTA:

- Add ammonia-ammonium chloride buffer (pH 10.7) and Eriochrome Black T indicator.

- Titrate until the endpoint (color change from blue to blue-purple). Molarity is calculated based on EDTA volume and stoichiometry .

Q. What are the solubility properties of zinc acetate dihydrate in common solvents?

Zinc acetate dihydrate is highly water-soluble (43 g/100 mL at 20°C). It is also soluble in ethanol (0.495 g/cm³ at 25°C) and acetic acid (0.294 g/cm³ at 25°C). Solubility in organic solvents like toluene is limited, making ethanol a preferred medium for recrystallization .

Advanced Research Questions

Q. How can zinc acetate dihydrate be used to synthesize ZnO nanoparticles with controlled morphology?

Zinc acetate dihydrate is a common precursor for ZnO nanoparticles. Methods include:

- Sol-gel synthesis : Dissolve zinc acetate in methanol, add n-propyl amine as a stabilizing agent, and hydrolyze under reflux .

- Hydrothermal growth : Use KOH as a precipitating agent to form ZnO nanorods on substrates (e.g., fabrics) .

- Optimization : Box-Behnken experimental design can optimize variables like precursor concentration (0.15–0.3 M), pH, and reaction time to control nanoparticle size and yield .

Q. What thermal decomposition pathways are observed for zinc acetate dihydrate?

Thermal analysis (TG/DTG) reveals two stages:

Q. How does zinc acetate dihydrate function as a catalyst in esterification or polymerization reactions?

In esterification (e.g., dimethyl carbonate synthesis), anhydrous zinc acetate (prepared by dehydrating the dihydrate at 110°C) acts as a Lewis acid catalyst. It facilitates nucleophilic attack by activating carbonyl groups. Catalyst loading (1–5 wt%) and reaction temperature (60–120°C) significantly impact conversion rates .

Q. What advanced characterization techniques are critical for studying zinc acetate dihydrate in materials science?

Q. How can zinc acetate dihydrate be integrated into biocompatible materials or drug delivery systems?

Zinc acetate-derived ZnO nanoparticles exhibit antimicrobial properties. For drug delivery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.